molecular formula C18H17FN4O3S B2891711 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034453-59-1

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2891711
CAS RN: 2034453-59-1
M. Wt: 388.42
InChI Key: WPEOGYQPXZCKBC-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have facilitated the creation of hybrid molecules that incorporate structural elements similar to N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide, yielding compounds with promising antimicrobial, antiurease, and antilipase activities. This approach has enabled the rapid and efficient generation of compounds with potential therapeutic applications, highlighting the versatile utility of microwave-assisted synthesis in drug discovery (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial and Antitubercular Activities

The synthesis of linezolid-like molecules demonstrates the potential of incorporating the core structure of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide into compounds with significant antimicrobial and antitubercular activities. This underscores the compound's utility as a scaffold for developing new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Anti-bacterial Evaluation

Novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety, structurally related to N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide, have shown excellent anti-bacterial activities. This further illustrates the potential of this chemical framework in contributing to the development of new anti-bacterial agents with superior efficacy (Wan et al., 2018).

Antiviral and Anticancer Potential

Compounds derived from or structurally related to N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide have been investigated for their antiviral and anticancer properties. The ability of these compounds to inhibit viral infections and cancer cell growth highlights their potential for therapeutic applications in treating infectious diseases and cancer (Harnden et al., 1979; Kumar et al., 2011).

properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-22-16-7-6-13(19)11-17(16)23(27(22,25)26)9-8-20-18(24)15-10-12-4-2-3-5-14(12)21-15/h2-7,10-11,21H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEOGYQPXZCKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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